Methyl 5-acetyl-2-(benzyloxy)benzoate

Catalog No.
S786098
CAS No.
27475-09-8
M.F
C17H16O4
M. Wt
284.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-acetyl-2-(benzyloxy)benzoate

CAS Number

27475-09-8

Product Name

Methyl 5-acetyl-2-(benzyloxy)benzoate

IUPAC Name

methyl 5-acetyl-2-phenylmethoxybenzoate

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

InChI

InChI=1S/C17H16O4/c1-12(18)14-8-9-16(15(10-14)17(19)20-2)21-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3

InChI Key

CCBVZNHYLQHOLD-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)OC

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)OC

Factual information on the specific scientific research applications of Methyl 5-acetyl-2-(benzyloxy)benzoate (also known as Methyl 5-Acetyl-2-Phenoxybenzoate) is currently limited. There is no scientific consensus on its specific uses or properties.

  • Preservatives: They can act as antifungal and antibacterial agents .
  • Pharmaceuticals: They can be used as precursors in the synthesis of various medications .
  • Materials Science: They can be used in the production of plastics, dyes, and other materials .

Methyl 5-acetyl-2-(benzyloxy)benzoate is an organic compound characterized by the molecular formula C17H16O4C_{17}H_{16}O_{4} and a molecular weight of approximately 284.31 g/mol. This compound features a benzyloxy group attached to a benzoate structure, making it significant in various chemical applications. The presence of both acetyl and benzyloxy functional groups contributes to its reactivity and potential utility in organic synthesis.

  • Benzylation: Methyl 5-acetyl-2-hydroxybenzoate can be benzylated using benzyl chloride in the presence of a base, resulting in the formation of methyl 5-acetyl-2-(benzyloxy)benzoate. This reaction typically involves polar solvents like dimethylformamide and catalysts such as potassium iodide .
  • Bromination: The compound can also be brominated to yield intermediates useful for further synthetic applications. For instance, bromination with suitable agents can convert it into methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, which serves as a precursor for more complex molecules .

Methyl 5-acetyl-2-(benzyloxy)benzoate exhibits notable biological activities, particularly in medicinal chemistry. It has been identified as an intermediate in the synthesis of various pharmaceuticals, including herbicides and fungicides. Its derivatives have shown potential as anticancer agents and therapeutic compounds for inflammatory diseases . The compound's structure allows it to interact with biological targets, influencing cellular pathways related to disease processes.

Several synthesis methods have been documented for methyl 5-acetyl-2-(benzyloxy)benzoate:

  • Esterification: The compound can be synthesized through the esterification of 2-benzyloxy-5-acetylbenzoic acid with methanol, typically under acidic conditions .
  • Benzylation followed by Bromination: A two-step process where methyl 5-acetyl-2-hydroxybenzoate is first benzylated and then brominated to produce various derivatives .
  • Direct Synthesis from Precursors: Using starting materials such as methyl 5-acetyl-2-hydroxybenzoate, the compound can be synthesized through a series of reactions involving bases and catalysts in polar solvents .

Methyl 5-acetyl-2-(benzyloxy)benzoate finds applications across several domains:

  • Pharmaceutical Industry: It serves as a crucial intermediate in the synthesis of drugs, particularly those targeting cancer and inflammatory diseases.
  • Agricultural Chemicals: Used in the formulation of herbicides and fungicides, contributing to crop protection strategies.
  • Organic Synthesis: Acts as a building block for synthesizing more complex organic molecules, including those used in fine chemicals and materials science .

Interaction studies involving methyl 5-acetyl-2-(benzyloxy)benzoate have primarily focused on its biological activity. Research indicates that its derivatives may interact with specific enzymes or receptors involved in cancer progression and inflammation. These interactions are critical for understanding how this compound can be optimized for therapeutic use.

Methyl 5-acetyl-2-(benzyloxy)benzoate shares structural characteristics with several similar compounds, which include:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-(benzylamino)-5-benzyloxybenzoateContains an amino group along with benzyloxy groupsMore polar due to amino functionality
Methyl 5-acetoxy-2-(benzyloxy)benzoateAcetoxy group instead of acetylMay exhibit different reactivity patterns
Methyl 4-(benzyloxy)-3-methoxybenzoateMethoxy group substitution at another positionPotentially different biological activity profiles

Methyl 5-acetyl-2-(benzyloxy)benzoate is unique due to its specific combination of functional groups that facilitate diverse

Benzylation of Methyl 5-Acetyl-2-Hydroxybenzoate: Reaction Mechanisms and Catalytic Systems

The benzylation of methyl 5-acetyl-2-hydroxybenzoate represents the primary synthetic route for producing methyl 5-acetyl-2-(benzyloxy)benzoate. This transformation involves the selective introduction of a benzyl group at the phenolic hydroxyl position while preserving the acetyl and ester functionalities. The reaction mechanism typically proceeds through nucleophilic substitution pathways, where the phenoxide anion attacks electrophilic benzylating agents under various catalytic conditions.

Ruthenium-based catalytic systems have demonstrated remarkable efficiency in benzylation reactions of phenolic compounds. Research indicates that ruthenium nanoparticles supported on zeolite-Y matrices create strong Lewis acid sites with high-valent ruthenium species, endorsing high productivity coupled with excellent ortho-selectivity in benzylation processes. The presence of low-valent ruthenium(0) species, however, negatively impacts the catalytic performance, suggesting that oxidation state control is crucial for optimal activity. These supported catalysts operate effectively at temperatures around 100°C, providing a practical temperature range for industrial applications.

Phase transfer catalysis has emerged as a particularly valuable methodology for benzylation reactions. The effectiveness of tetraalkylammonium cations in facilitating phenol alkylation has been extensively investigated, revealing that catalytic activity depends significantly on cationic radius and lipophilicity. Studies comparing six linear, symmetrical tetraalkylammonium cations from tetramethylammonium to tetraoctylammonium demonstrate that effective concentration of tetraalkylammonium phenoxides in the organic phase serves as the primary factor influencing catalyst activity. Under phase transfer catalysis conditions, reactivity ranges can span up to 663-fold differences, substantially greater than the 6.8-fold range observed in homogeneous solutions.

The Mitsunobu reaction provides an alternative approach for direct and enantiospecific ortho-benzylation of phenolic compounds. This methodology enables the preparation of optically active phenol derivatives with high optical purity when employing appropriate phenols and optically active benzyl alcohols. Optimal conditions typically involve using 5 equivalents of phenol with 1 equivalent of alcohol in solvents such as dichloroethane or toluene, achieving well-balanced chemical yields with maintained optical purity. X-ray analysis confirms that stereochemical inversion occurs at the asymmetric center, consistent with typical Mitsunobu reaction mechanisms.

Liquid-liquid-liquid phase transfer catalysis represents an advanced modification that offers superior advantages over conventional liquid-liquid systems. This three-phase approach creates a catalyst-rich middle phase between aqueous and organic layers, where the main reaction occurs. The formation of this third phase leads to several benefits including intensified reaction rates, higher selectivity, and enhanced catalyst recyclability. Studies demonstrate that tetrabutylammonium bromide can be recovered and reused up to six times with minimal impact on reactivity, contributing significantly to waste minimization objectives.

Dibenzyl carbonate has proven effective as a benzylating agent for phenolic compounds under specific conditions. In refluxing N,N-dimethylformamide as solvent and in the presence of potassium carbonate, phenol yields benzyl phenyl ether through carboxybenzylation followed by decarboxylation mechanisms. This methodology operates at temperatures between 140-180°C and demonstrates excellent selectivity for mono-benzylation products, making it particularly attractive for industrial applications where selectivity is paramount.

Bromination Strategies for Acetyl Group Functionalization

Bromination of the acetyl group in methyl 5-acetyl-2-(benzyloxy)benzoate requires selective α-halogenation strategies that preserve the benzyloxy ether linkage and ester functionality. The most prevalent approach involves the use of N-bromosuccinimide as the brominating agent under controlled conditions that favor α-position selectivity over aromatic ring bromination.

The mechanism of N-bromosuccinimide-mediated bromination typically proceeds through electrophilic attack at the α-carbon adjacent to the carbonyl group. Under acidic conditions, the N-bromosuccinimide generates bromocations that selectively target the activated methyl carbon of the acetyl group. This selectivity arises from the enhanced nucleophilicity of the α-carbon due to enolate formation under basic conditions or direct electrophilic attack under acidic conditions.

Microwave-assisted bromination protocols have demonstrated exceptional efficiency for aromatic ketone substrates. Research shows that treatment with 1.1 equivalents of bromine in glacial acetic acid under microwave irradiation for 5 hours produces α-bromoketones in excellent yields. However, the use of acetic acid as solvent limits substrate scope due to incompatibility with acid-sensitive functional groups, necessitating alternative solvent systems for compounds containing benzyloxy substituents.

Continuous flow procedures offer significant advantages for α-bromination processes, particularly in industrial applications. Treatment of acetophenone derivatives with hydrogen bromide and bromine in 1,4-dioxane under flow conditions achieves 99% yield with excellent selectivity, avoiding ring bromination or dibromination products. This approach demonstrates exceptional selectivity and could be readily adapted for large-scale production, though safety considerations regarding toxic and corrosive reagents require careful engineering controls.

Catalytic bromination using p-toluenesulfonic acid has proven particularly effective for acetyl group functionalization. Studies demonstrate that 0.1 equivalents of p-toluenesulfonic acid catalyzes N-bromosuccinimide bromination in dichloromethane under microwave irradiation. This methodology yields α-bromoketones in 85-95% yields within 30 minutes at 80°C, tolerating electron-withdrawing, electron-donating, and acid-sensitive substituents including hydroxyl groups. The versatility extends to heteroaromatic ketones, achieving 93-95% yields under similar conditions.

Silica gel-catalyzed bromination represents an environmentally friendly alternative that avoids homogeneous acid catalysts. This heterogeneous approach uses N-bromosuccinimide with perchloric acid-modified silica gel, producing α-bromoketones in 77-93% yields. The methodology demonstrates good recyclability, with modified silica catalysts maintaining activity through multiple reaction cycles. This approach particularly benefits industrial applications where catalyst recovery and reuse significantly impact process economics.

Solvent Selection and Optimization in Multi-Step Synthesis

Solvent selection plays a critical role in multi-step synthesis of methyl 5-acetyl-2-(benzyloxy)benzoate, influencing reaction rates, selectivity, and product isolation efficiency. The choice of solvent system must accommodate both the benzylation and subsequent functionalization steps while maintaining compatibility with various catalytic systems.

Diethoxymethane has emerged as an effective solvent for phase transfer-catalyzed O-alkylation reactions of phenolic compounds. Comparative studies between 4-methoxyphenol and benzyl chloride demonstrate that diethoxymethane provides reaction rates comparable to traditional solvents while offering superior environmental profiles. The solvent's effectiveness stems from its ability to dissolve both organic reactants and facilitate phase transfer catalyst activity, making it an attractive alternative to dichloromethane and toluene in industrial applications.

The effectiveness of diethoxymethane extends beyond simple reaction rate enhancement to include improved product isolation and purification processes. This solvent's physical properties enable efficient separation of organic products from aqueous phases, reducing the complexity of downstream processing steps. Additionally, its lower toxicity profile compared to chlorinated solvents aligns with green chemistry principles increasingly important in industrial manufacturing.

N,N-dimethylformamide serves as an excellent solvent for benzylation reactions involving dibenzyl carbonate. Research demonstrates that refluxing dimethylformamide facilitates efficient benzylation of phenolic compounds while maintaining high selectivity for mono-benzylation products. The solvent's high boiling point enables reaction temperatures up to 140°C, necessary for activating dibenzyl carbonate as a benzylating agent. However, dimethylformamide's hygroscopic nature and potential for thermal degradation require careful handling and purification procedures.

Aqueous solvent systems present unique opportunities for selective alkylation reactions, particularly when incorporating antihydrophobic cosolvents. Studies indicate that ethanol as a cosolvent in water affects both reaction rates and selectivity patterns in phenoxide alkylation reactions. The alkylation of phenoxide ions by benzylic chlorides can occur at both oxygen and carbon positions, with water favoring carbon alkylation through hydrophobic packing mechanisms. Understanding these solvent effects enables rational design of reaction conditions that favor desired regioisomers.

The selection of appropriate solvent systems for bromination reactions requires consideration of both reactivity and selectivity factors. Methanol has proven particularly effective for N-bromosuccinimide bromination reactions under ultrasonic conditions. Research demonstrates that substituted acetophenones react with N-bromosuccinimide and p-toluenesulfonic acid in methanol at 35°C to yield α-brominated products with high selectivity. The polar protic nature of methanol facilitates protonation of N-bromosuccinimide, generating electrophilic brominating species while minimizing side reactions.

Acid-Catalyzed Bromination: Role of Lewis vs. Mineral Acids

The distinction between Lewis and mineral acids in catalyzing bromination reactions significantly impacts both reaction mechanisms and product selectivity in acetyl group functionalization. Understanding these differences enables optimization of reaction conditions for specific synthetic targets and industrial requirements.

Lewis acids function as electron-pair acceptors, coordinating with electron-rich sites on substrates and brominating agents to enhance electrophilicity. In acetyl group bromination, Lewis acids such as aluminum chloride or iron(III) bromide coordinate with the carbonyl oxygen, increasing the acidity of adjacent α-hydrogens and facilitating enolate formation. This coordination also activates brominating agents toward electrophilic attack at the enolate carbon, resulting in α-bromination with high regioselectivity.

Silica-supported acid catalysts demonstrate the effectiveness of Lewis acid sites in heterogeneous bromination systems. Studies show that silica gel modified with various acids catalyzes direct halogenation of aromatic ketones with excellent yields. The heterogeneous nature of these catalysts facilitates product separation and catalyst recovery, important considerations for industrial applications. These supported systems maintain catalytic activity through multiple reaction cycles, demonstrating practical viability for continuous manufacturing processes.

Mineral acids operate through different mechanisms, primarily involving protonation of substrates or brominating agents to generate reactive intermediates. P-toluenesulfonic acid represents a particularly effective mineral acid catalyst for N-bromosuccinimide bromination reactions. Research indicates that p-toluenesulfonic acid protonates N-bromosuccinimide at the carbonyl oxygen, generating bromocations that selectively attack α-carbon positions. This mechanism produces α-bromoketones with minimal aromatic ring bromination, maintaining selectivity crucial for complex substrates.

The quantity of acid catalyst significantly influences both reaction rate and selectivity. Studies demonstrate that optimal bromination of acetophenone with N-bromosuccinimide requires approximately 0.1 equivalents of p-toluenesulfonic acid for complete conversion within reasonable reaction times. Lower acid concentrations result in incomplete conversion, while higher concentrations may promote side reactions including aromatic ring bromination or dibromination at the α-position.

Temperature effects interact strongly with acid catalyst choice and concentration. Thermal bromination in the presence of p-toluenesulfonic acid favors aromatic ring bromination, with increasing temperatures promoting meta-bromoacetophenone formation over α-bromoacetophenone. This temperature dependence enables selective access to different bromination patterns by adjusting reaction conditions, providing synthetic flexibility for diverse applications.

Ultrasonic activation enhances acid-catalyzed bromination efficiency while maintaining selectivity advantages. Research shows that sonochemical bromination of acetophenones using N-bromosuccinimide and p-toluenesulfonic acid in methanol produces exclusively α-brominated products for substituted acetophenones. The ultrasonic conditions enable lower reaction temperatures while maintaining high conversion rates, reducing energy requirements and minimizing thermal decomposition of sensitive substrates.

Industrial-Scale Production: Yield Optimization and Process Economics

Industrial-scale production of methyl 5-acetyl-2-(benzyloxy)benzoate requires comprehensive optimization of synthetic routes to maximize yield while minimizing production costs and environmental impact. Process economics considerations encompass raw material costs, energy requirements, catalyst recycling, and waste stream management.

Transesterification approaches offer significant advantages for large-scale production, particularly when utilizing methyl salicylate derivatives as starting materials. Research demonstrates that reacting methyl salicylate with benzyl alcohol under supported catalyst conditions achieves high yields of benzyl salicylate derivatives. The process typically operates at 90-160°C for 10-40 hours, using supported catalysts comprising 0.3-1.0% by weight of total reactants. Catalyst recovery through filtration and recycling significantly improves process economics.

The preparation of supported catalysts involves systematic procedures that ensure robust catalytic activity. Studies show that mixing sodium molybdate and stannic chloride solutions, followed by cesium hydroxide treatment on appropriate carriers, produces highly active catalysts. The intermediate materials undergo roasting at 600-900°C for 4-8 hours, creating stable catalytic sites that maintain activity through multiple reaction cycles. This catalyst preparation represents a significant capital investment that must be amortized across multiple production campaigns.

Vapor-phase synthesis methodologies present attractive alternatives for continuous manufacturing processes. Research indicates that cordierite honeycomb monoliths coated with solid acids catalyze esterification reactions under vapor-phase conditions. This approach eliminates many liquid-phase separation challenges while enabling continuous operation with minimal catalyst degradation. The honeycomb structure provides excellent heat and mass transfer characteristics essential for maintaining uniform reaction conditions across large reactor volumes.

Process intensification through liquid-liquid-liquid phase transfer catalysis demonstrates significant potential for yield optimization and cost reduction. Studies show that creating catalyst-rich middle phases between aqueous and organic layers intensifies reaction rates while improving selectivity. The catalyst phase can be recovered and reused up to six times with minimal activity loss, substantially reducing catalyst costs per unit of product. This approach also facilitates continuous operation by enabling countercurrent contacting between phases.

Economic analysis of benzyl salicylate production reveals that raw material costs typically represent 60-70% of total production costs, with catalyst and energy costs contributing 15-20% and 10-15% respectively. Labor and capital depreciation account for the remaining costs. Optimization efforts therefore focus primarily on improving raw material utilization efficiency and developing more active catalysts that operate under milder conditions.

Process optimization requires careful consideration of distillation parameters for product purification. Research indicates that benzyl salicylate derivatives distill effectively at 164-165°C under reduced pressure of 725-735 Pa. These conditions minimize thermal decomposition while achieving high product purity suitable for pharmaceutical applications. The recovered methanol from transesterification reactions can be condensed and recycled, further improving process economics.

Quality control considerations significantly impact production costs through their influence on yield losses and rework requirements. The development of analytical methods capable of detecting impurities at parts-per-million levels requires sophisticated instrumentation and trained personnel. However, these investments prove economical by enabling early detection of process deviations that could result in entire batch losses.

XLogP3

2.9

Other CAS

27475-09-8

Wikipedia

Methyl 5-acetyl-2-(benzyloxy)benzoate

Dates

Modify: 2023-08-15

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